![molecular formula C17H28O6 B14281622 Bis[4-(ethenyloxy)butyl] pentanedioate CAS No. 135876-34-5](/img/structure/B14281622.png)
Bis[4-(ethenyloxy)butyl] pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(ethenyloxy)butyl] pentanedioate is a chemical compound with the molecular formula C16H26O6. It is also known by other names such as butanedioic acid, bis[4-(ethenyloxy)butyl] ester . This compound is characterized by its ester functional groups and the presence of ethenyloxy (vinyl ether) groups attached to a butyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[4-(ethenyloxy)butyl] pentanedioate typically involves the esterification of pentanedioic acid with 4-(ethenyloxy)butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(ethenyloxy)butyl] pentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pentanedioic acid and 4-(ethenyloxy)butanol.
Oxidation: The ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The vinyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Hydrolysis: Pentanedioic acid and 4-(ethenyloxy)butanol.
Oxidation: Aldehydes or carboxylic acids derived from the ethenyloxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[4-(ethenyloxy)butyl] pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of bis[4-(ethenyloxy)butyl] pentanedioate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of pentanedioic acid and 4-(ethenyloxy)butanol. The released products can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[4-(ethenyloxy)butyl] butanedioate: Similar structure but with a butanedioic acid backbone.
Bis[4-(ethenyloxy)butyl] hexanedioate: Similar structure but with a hexanedioic acid backbone.
Uniqueness
Bis[4-(ethenyloxy)butyl] pentanedioate is unique due to its specific combination of ester and vinyl ether functional groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
135876-34-5 |
|---|---|
Molekularformel |
C17H28O6 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
bis(4-ethenoxybutyl) pentanedioate |
InChI |
InChI=1S/C17H28O6/c1-3-20-12-5-7-14-22-16(18)10-9-11-17(19)23-15-8-6-13-21-4-2/h3-4H,1-2,5-15H2 |
InChI-Schlüssel |
XEDXUUFUSZNCQI-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCCCOC(=O)CCCC(=O)OCCCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)
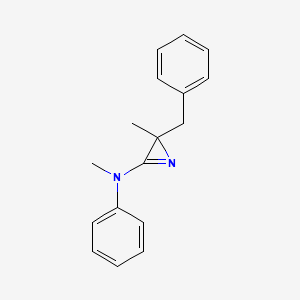
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
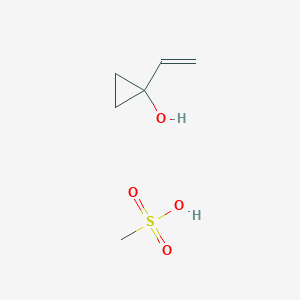
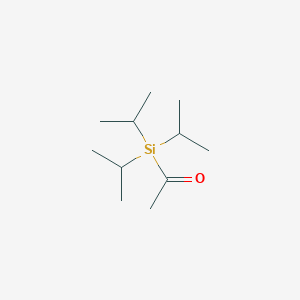
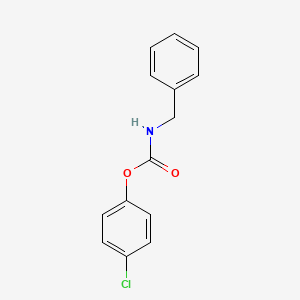
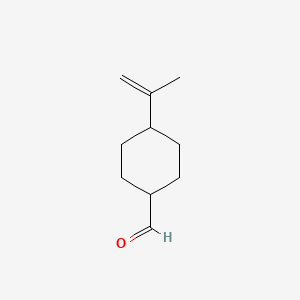
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
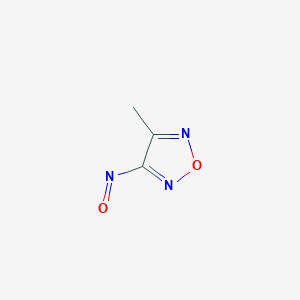
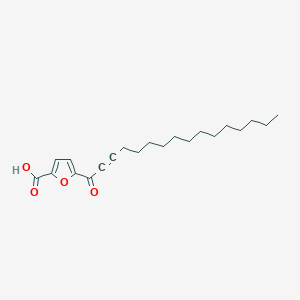
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
